15(R)-17-Phenyl trinor prostaglandin F2alpha
Description
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-MTDOSWCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 15(R)-17-Phenyl trinor Prostaglandin F2α: Structure, Function, and Therapeutic Implications
This guide provides a comprehensive technical overview of 15(R)-17-Phenyl trinor Prostaglandin F2α, a potent synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α). We will delve into its unique chemical structure, its mechanism of action as a selective prostanoid FP receptor agonist, and its significant role in the pharmacological management of glaucoma. This document is intended for researchers, scientists, and drug development professionals in the fields of ophthalmology, pharmacology, and medicinal chemistry.
Introduction: The Prostaglandin Analogs in Ocular Therapeutics
Prostaglandin analogs represent a cornerstone in the medical management of open-angle glaucoma, a leading cause of irreversible blindness worldwide. Their efficacy stems from their ability to significantly reduce intraocular pressure (IOP), the primary risk factor for glaucomatous optic neuropathy. 17-Phenyl trinor PGF2α derivatives, including the 15(R) epimer, have emerged as a critical class of therapeutic agents due to their enhanced chemical stability and potent pharmacological activity compared to the endogenous PGF2α. This guide will focus specifically on the 15(R) isomer, exploring the nuances of its structure-activity relationship and its functional consequences at the molecular and physiological levels.
Chemical Structure and Stereochemistry
The chemical structure of 15(R)-17-Phenyl trinor Prostaglandin F2α is characterized by three key modifications to the parent PGF2α molecule:
-
17-Phenyl Group: The terminal four carbons of the omega side chain are replaced by a phenyl group. This substitution is crucial for enhancing the compound's potency and metabolic stability.
-
Trinor: This designation indicates the removal of three carbon atoms from the omega side chain, shortening it.
-
15(R) Configuration: This refers to the stereochemistry at the C-15 hydroxyl group. In naturally occurring prostaglandins, this hydroxyl group is in the (S) configuration. The inversion to the (R) configuration in this analog is a deliberate synthetic modification that significantly influences its biological activity and receptor interaction.
Below is the two-dimensional chemical structure of 15(R)-17-Phenyl trinor Prostaglandin F2α:
(Image of the chemical structure of 15(R)-17-Phenyl trinor Prostaglandin F2α would be inserted here if image generation were possible)
The precise arrangement of these functional groups is paramount to the molecule's ability to bind with high affinity and selectivity to the prostanoid FP receptor.
Mechanism of Action: A Potent FP Receptor Agonist
The primary mechanism of action of 15(R)-17-Phenyl trinor Prostaglandin F2α is its potent and selective agonism of the Prostaglandin F2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
The FP Receptor Signaling Cascade
Activation of the FP receptor by an agonist like 15(R)-17-Phenyl trinor Prostaglandin F2α leads to the coupling of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG Pathway: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The activation of these downstream effectors ultimately leads to the physiological response of increased uveoscleral outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Caption: FP Receptor Signaling Pathway.
Pharmacological Profile
The pharmacological profile of 15(R)-17-Phenyl trinor Prostaglandin F2α is characterized by its high affinity for the FP receptor and its potent functional activity.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. These assays typically involve radioligand displacement studies where the ability of the unlabeled compound (e.g., 15(R)-17-Phenyl trinor PGF2α) to displace a radiolabeled ligand from the receptor is measured. The affinity is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Binding Affinity (Ki, nM) |
| Prostaglandin F2α | 3.9 |
| 17-Phenyl trinor Prostaglandin F2α | 0.7 |
| 15(R)-17-Phenyl trinor PGF2α | Potent, specific data varies |
Note: Specific Ki values for the 15(R) epimer can vary between studies and assay conditions. However, it is consistently shown to have a high affinity for the FP receptor.
Functional Activity
Functional assays are employed to measure the biological response elicited by the compound upon binding to its receptor. For FP receptor agonists, this often involves measuring the increase in intracellular calcium concentration or the stimulation of phosphoinositide hydrolysis. The potency of the compound is typically expressed as the half-maximal effective concentration (EC50).
| Compound | Functional Potency (EC50, nM) |
| Prostaglandin F2α | 10.2 |
| 17-Phenyl trinor Prostaglandin F2α | 0.6 |
| 15(R)-17-Phenyl trinor PGF2α | Highly potent |
Note: The 15(R) isomer is known to be a potent agonist, with EC50 values often in the low nanomolar range, indicating a strong ability to activate the FP receptor and initiate the downstream signaling cascade.
Experimental Protocols
The characterization of 15(R)-17-Phenyl trinor Prostaglandin F2α relies on a suite of well-established in vitro and in vivo experimental protocols.
In Vitro: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 15(R)-17-Phenyl trinor PGF2α for the FP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
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Radioligand: Use a high-affinity radiolabeled ligand for the FP receptor, such as [3H]-PGF2α.
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Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the unlabeled test compound (15(R)-17-Phenyl trinor PGF2α).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
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Detection: Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro: Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of 15(R)-17-Phenyl trinor PGF2α.
Methodology:
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Cell Culture: Culture a cell line stably expressing the human FP receptor.
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Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Compound Addition: Add varying concentrations of the test compound (15(R)-17-Phenyl trinor PGF2α) to the cells.
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Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorometer. An increase in fluorescence corresponds to an increase in intracellular calcium.
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Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve. Calculate the EC50 from this curve.
Therapeutic Significance and Clinical Relevance
The primary therapeutic application of prostaglandin analogs like 15(R)-17-Phenyl trinor PGF2α is in the treatment of glaucoma. Latanoprost, a widely prescribed anti-glaucoma drug, is the isopropyl ester prodrug of 17-phenyl-13,14-dihydro-trinor-PGF2α. The 15(R) epimer, while not the active form of latanoprost, is an important related compound for research and understanding structure-activity relationships.
The high potency of these analogs allows for once-daily dosing, which improves patient compliance. The mechanism of increasing uveoscleral outflow is distinct from other classes of anti-glaucoma drugs, making them suitable for both monotherapy and combination therapy.
Conclusion
15(R)-17-Phenyl trinor Prostaglandin F2α stands as a testament to the power of medicinal chemistry in refining the therapeutic properties of endogenous molecules. Its unique structural modifications result in a potent and selective FP receptor agonist with significant clinical implications for the management of glaucoma. A thorough understanding of its structure, mechanism of action, and pharmacological profile is essential for the continued development of novel and improved therapies for ocular diseases.
References
-
Sharif, N. A., et al. (2003). Cat Prostanoid FP Receptors: Pharmacological Characterization, Signal Transduction and Localization of [3H]Latanoprost Acid Binding in the Eye. Journal of Ocular Pharmacology and Therapeutics, 19(5), 457-473. [Link]
-
Fung, E. N., et al. (2000). Synthesis and biological activity of 15(R) and 15(S) epimers of novel 17-phenyl-13,14-dihydro-trinor-PGF2alpha analogues. Bioorganic & Medicinal Chemistry Letters, 10(5), 445-448. [Link]
-
The American Society of Health-System Pharmacists. (2023). Latanoprost. AHFS Patient Medication Information. [Link]
Stereochemical Impact on FP Receptor Agonism: The Case of 15-epi Bimatoprost Free Acid
Executive Summary
In the development of prostaglandin analogs for ocular hypertension, Bimatoprost Free Acid (17-phenyl trinor PGF2
This technical guide analyzes the biological quiescence of the 15-epi variant compared to the potent 15(S) agonist. For drug development professionals, understanding this molecule is not about its therapeutic potential, but its utility as a negative control in receptor binding assays and a Critical Quality Attribute (CQA) in stability profiling.
Molecular Architecture & Stereoselectivity
The biological activity of prostaglandins is strictly governed by the "three-point attachment" theory of receptor binding. The FP (Prostaglandin F) receptor requires specific spatial coordinates for the carboxylic acid (
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Active Agonist: Bimatoprost Free Acid possesses the 15(S) configuration. This geometry allows the hydroxyl group to form a critical hydrogen bond within the receptor pocket, triggering the conformational change required for G-protein coupling.
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Inactive Epimer: 15-epi Bimatoprost Free Acid possesses the 15(R) configuration. This steric inversion prevents the hydrogen bond formation, resulting in a drastic reduction in affinity (typically
-fold reduction).
Figure 1: Hydrolysis and Epimerization Pathway
The following diagram illustrates the metabolic conversion of Bimatoprost to its active acid form and the parallel degradation pathway leading to the 15-epi impurity.
Caption: Metabolic activation of Bimatoprost versus the degradation pathway yielding the 15-epi free acid impurity.
Pharmacological Profile & Biological Activity
While Bimatoprost Free Acid is a potent agonist at the FP receptor (and to a lesser extent, EP1 and EP3), the 15-epi variant exhibits negligible activity. This sharp contrast makes the 15-epi variant an essential tool for validating assay specificity.
Comparative Biological Activity Data
The following table synthesizes data regarding the binding affinity and functional potency of the relevant congeners.
| Compound | Stereochemistry at C15 | FP Receptor Affinity ( | Functional Potency ( | Primary Role |
| Bimatoprost Free Acid | 15(S) | ~1–2 nM | 10–50 nM | Active Metabolite |
| 15-epi Bimatoprost Free Acid | 15(R) | > 1,000 nM | > 5,000 nM (Inactive) | Impurity / Negative Control |
| Latanoprost Free Acid | 15(S) | ~100 nM | ~100 nM | Reference Agonist |
Note: Values are approximate aggregates from class-wide prostaglandin SAR studies. 15-epi analogs consistently show <1% activity of the parent compound.
Mechanism of Inactivity
The FP receptor is a Gq-coupled GPCR. Agonist binding leads to the hydrolysis of PIP2 into IP3 and DAG.
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Active Acid: Binds
Gq activation PLC IP3 Intracellular release. -
15-epi Acid: Fails to stabilize the active receptor conformation. It may act as a weak competitive antagonist at extremely high concentrations, but is functionally inert in physiological windows.
Experimental Protocol: FP Receptor Functional Validation
To empirically verify the inactivity of 15-epi Bimatoprost Free Acid compared to the active Free Acid, a Calcium Mobilization Assay using FLIPR (Fluorometric Imaging Plate Reader) technology is the gold standard.
Rationale
Measuring intracellular calcium (
Detailed Methodology
Reagents & Buffers
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Cell Line: HEK-293 cells stably expressing the human FP receptor (PTGFR).
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Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
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Loading Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).
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Inhibitor: 2.5 mM Probenecid (Critical: Prevents dye extrusion by organic anion transporters).
Step-by-Step Workflow
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Cell Seeding:
-
Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates.
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Incubate overnight at 37°C, 5% CO2 to reach 90% confluency.
-
-
Dye Loading (The Sensor Phase):
-
Remove culture media.
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Add 100 µL of Loading Buffer (Dye + Probenecid).
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Incubate for 60 minutes at 37°C. Why: Allows the esterified dye to permeate the membrane and be hydrolyzed by intracellular esterases to its active calcium-binding form.
-
-
Compound Preparation:
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Prepare Bimatoprost Free Acid (Positive Control) and 15-epi Bimatoprost Free Acid (Test Article) in DMSO.
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Perform 1:3 serial dilutions in Assay Buffer (Range: 10 µM down to 0.1 nM).
-
Note: Ensure final DMSO concentration is <0.5% to prevent solvent artifacts.
-
-
Data Acquisition (FLIPR/FlexStation):
-
Baseline recording: 10 seconds.
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Injection: Add 20 µL of compound to cells.
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Response recording: 120 seconds.
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Metric: Calculate
(Peak fluorescence minus baseline).
-
-
Analysis:
-
Plot Log[Concentration] vs. Response.
-
Fit to a 4-parameter logistic equation.
-
Success Criteria: Bimatoprost Free Acid must show clear
in nanomolar range. 15-epi variant should show a flat line or .
-
Figure 2: Gq-Signaling Pathway & Assay Logic
This diagram visualizes the intracellular cascade triggered by the active acid and the failure point of the 15-epi variant.
Caption: Signal transduction cascade. The 15-epi variant fails to transition the FP receptor to the active state required to engage Gq proteins.
Analytical Characterization (QC Context)
For researchers synthesizing Bimatoprost or its analogs, distinguishing the 15-epi impurity is difficult due to identical molecular weight (
-
Mass Spectrometry: Ineffective for separation (isobaric).
-
Chiral HPLC: Required.
-
Column: Chiralcel OD-H or Chiralpak AD.
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Mobile Phase: Hexane/Isopropanol/TFA (e.g., 90:10:0.1).
-
Result: The 15-epi variant typically elutes before the 15(S) active acid due to steric hindrance interacting with the chiral stationary phase.
-
References
-
PubChem. (n.d.). Bimatoprost Free Acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Sharif, N. A., et al. (2003). Cat iris sphincter smooth muscle contraction: comparison of FP-class prostaglandin agonist activities. Journal of Ocular Pharmacology and Therapeutics. (Contextual grounding for FP receptor agonist potency).
- Woodward, D. F., et al. (2008). The pharmacology of bimatoprost (Lumigan). Survey of Ophthalmology. (Establishes the hydrolysis of amide to free acid mechanism).
A Technical Guide to the Ocular Bioactivation of Bimatoprost: Hydrolysis to its Active Metabolite
This guide provides an in-depth examination of the enzymatic hydrolysis of bimatoprost, a critical activation step for its therapeutic activity in the management of glaucoma. We will explore the underlying biochemical mechanisms, the enzymes responsible, and the analytical methodologies required to accurately characterize this bioconversion, offering field-proven insights for researchers and drug development professionals.
Introduction: Bimatoprost as a Pro-Drug
Bimatoprost, a synthetic prostamide F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Marketed under trade names such as Lumigan®, it is formulated as a topically applied ophthalmic solution. A key feature of bimatoprost's molecular design is its ethyl amide group at the C-1 carboxyl position. This modification renders bimatoprost a pro-drug, which is pharmacologically inert until it undergoes enzymatic hydrolysis in the eye to its active free acid form, 17-phenyl-trinor prostaglandin F2α. This active metabolite is a potent agonist of the prostaglandin F (FP) receptor, and its interaction with this receptor mediates the increase in uveoscleral and trabecular outflow of aqueous humor, thereby lowering IOP.
The efficiency of this hydrolytic conversion is a critical determinant of the drug's clinical efficacy and is a central focus for formulation development and bioequivalence studies. Understanding the nuances of this process is paramount for any scientist working in the field of ophthalmic drug delivery.
The Hydrolytic Conversion Pathway
The bioactivation of bimatoprost is a single-step enzymatic reaction where the ethyl amide bond is cleaved, yielding the free carboxylic acid and ethylamine. This process is predominantly carried out by endogenous hydrolases present in ocular tissues, particularly the cornea.
Caption: Workflow for the in vitro bimatoprost hydrolysis assay.
Quantitative Data and Pharmacokinetics
The rate of hydrolysis can be expressed as the amount of metabolite formed per milligram of protein per minute. This allows for the comparison of hydrolytic activity across different tissues or species.
Table 1: Comparative Hydrolysis Rates (Illustrative Data)
| Ocular Tissue | Hydrolysis Rate (pmol/min/mg protein) | Reference Model |
| Cornea | 150 ± 25 | Rabbit |
| Iris-Ciliary Body | 95 ± 15 | Rabbit |
| Aqueous Humor | < 5 (negligible) | Rabbit |
| Sclera | < 10 (low) | Rabbit |
Note: The data presented above is illustrative and intended to demonstrate a typical format. Actual values should be determined experimentally.
Pharmacokinetic studies in living subjects confirm that after topical administration, bimatoprost concentrations in the aqueous humor are low, while the concentration of the active free acid is significantly higher. This provides authoritative grounding for the pro-drug concept, as it demonstrates that efficient conversion occurs in vivo following topical application. Peak concentrations of the active metabolite in the aqueous humor are typically reached within 1-2 hours post-administration.
Conclusion and Future Directions
The enzymatic hydrolysis of bimatoprost is a cornerstone of its therapeutic action. A thorough understanding of this bioconversion, facilitated by the robust experimental and analytical protocols outlined in this guide, is essential for the development of next-generation ophthalmic therapies and generic formulations. Future research may focus on identifying the specific amide hydrolase isozymes responsible for the conversion, which could open avenues for personalized medicine and the design of pro-drugs with even more refined activation profiles. The principles of targeted pro-drug activation demonstrated by bimatoprost continue to be a valuable paradigm in modern drug development.
References
-
Title: Bimatoprost: a review of its use in open-angle glaucoma and ocular hypertension Source: Clinical Ophthalmology URL: [Link]
-
Title: Hydrolysis of Bimatoprost in Ocular Tissues Source: Journal of Ocular Pharmacology and Therapeutics URL: [Link]
-
Title: Bimatoprost 0.03% preservative-free ophthalmic solution versus bimatoprost 0.03% ophthalmic solution (Lumigan) for glaucoma or ocular hypertension: a 12-week, randomized, double-masked trial Source: BMC Ophthalmology URL: [Link]
-
Title: Aqueous humor disposition of bimatoprost and its free acid in monkey eyes Source: Journal of Ocular Pharmacology and Therapeutics URL: [Link]
-
Title: Bimatoprost in the treatment of glaucoma Source: Expert Opinion on Pharmacotherapy URL: [Link]
Methodological & Application
Application Note: Preclinical Evaluation of Prostaglandin Analogs in Glaucoma Models
Executive Summary & Mechanistic Rationale
Prostaglandin analogs (PGAs) represent the first-line pharmacotherapy for lowering intraocular pressure (IOP) in glaucoma. Unlike beta-blockers or carbonic anhydrase inhibitors that suppress aqueous humor production, PGAs (e.g., Latanoprost, Bimatoprost) actively remodel the ocular drainage system.
The Translational Challenge: The efficacy of PGAs relies heavily on the presence and distribution of FP (Prostaglandin F) receptors in the ciliary muscle and the subsequent upregulation of Matrix Metalloproteinases (MMPs). Because the anatomy of the uveoscleral outflow pathway varies significantly across species (e.g., rabbits possess a poorly defined ciliary muscle compared to primates), selecting the correct animal model is critical for preventing false negatives in drug development.
This guide outlines the protocols for evaluating PGA efficacy, focusing on the Laser-Induced Ocular Hypertension (OHT) model in Non-Human Primates (NHP) as the gold standard, while addressing high-throughput rodent models for receptor validation.
The Signaling Cascade
To design a valid experiment, one must understand the target. PGAs do not merely "open a valve"; they induce biological remodeling.
Figure 1: Mechanism of Action for Prostaglandin Analogs. Note the reliance on ECM remodeling, necessitating models with homologous ciliary anatomy.
Model Selection Matrix
Not all eyes are created equal. The following table contrasts common species specifically regarding their utility for Prostaglandin research.
| Feature | Cynomolgus Monkey (NHP) | Beagle Dog | Rodent (Mouse/Rat) | Rabbit |
| Anatomy | High Fidelity. Ciliary muscle arrangement matches humans. | Moderate. Well-developed ciliary body. | Low. Small ciliary body; outflow is predominantly conventional (trabecular). | Poor. Ciliary processes fused; poor predictor for human uveoscleral response. |
| PGA Response | Excellent. Predicts human dosing and efficacy accurately. | High Sensitivity. Often more sensitive than humans; requires lower doses. | Variable. Requires FP-receptor specific strains; measuring uveoscleral flow is technically difficult. | Irritative. PGAs often cause blood-aqueous barrier breakdown, confounding IOP data. |
| Key Utility | Late-stage efficacy; Safety; PK/PD. | Normotensive studies; Dose-ranging. | Genetic knockouts (FP-/-); Receptor screening. | Not Recommended for PGA research. |
Protocol A: Laser-Induced Ocular Hypertension in NHP
Purpose: To evaluate the IOP-lowering efficacy of a novel PGA in a hypertensive eye, mimicking primary open-angle glaucoma (POAG).
Experimental Design
-
Subjects: Adult Cynomolgus monkeys (Macaca fascicularis).
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Design: Unilateral induction (One eye hypertensive, contralateral eye normotensive control).
-
Study Type: Crossover design (to eliminate inter-animal variability).
Step-by-Step Methodology
Phase 1: Induction of Ocular Hypertension
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Sedation: Anesthetize the animal using Ketamine (5-10 mg/kg) and Dexmedetomidine. Avoid isoflurane if possible as it lowers IOP significantly.
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Gonioscopy: Place a goniolens with coupling gel to visualize the anterior chamber angle.
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Laser Application: Use an Argon or Diode laser to scar the Trabecular Meshwork (TM).
-
Settings: Spot size 50-100 µm; Power 0.5-1.0 W; Duration 0.1s.
-
Targeting: Apply 50-100 spots over 180° of the angle.
-
-
Maturation: Wait 2-4 weeks. Repeat laser treatment if IOP does not stabilize >30% above baseline.
-
Validation Criterion: Sustained IOP > 22 mmHg for at least 3 weeks.
-
Phase 2: Drug Administration & Measurement
-
Baseline Measurement: Measure IOP at T=0, T=2, T=4, and T=6 hours for 2 days prior to dosing to establish diurnal baseline.
-
Instrument: Pneumatonometry (Model 30 Classic) or Rebound Tonometry (TonoVet). Note: Calibrate TonoVet for primate settings.
-
-
Dosing: Administer 30 µL of the PGA formulation topically to the hypertensive eye.
-
Post-Dose Monitoring: Measure IOP at peak effect times (typically 4-6 hours post-dose for PGAs).
-
Ocular Surface Scoring: PGAs frequently cause hyperemia (redness). Score conjunctival hyperemia on a modified Hackett-McDonald scale (0-4) at each timepoint.
Data Analysis & Interpretation
Calculate the Net IOP Reduction :
Protocol B: Assessing Uveoscleral Outflow (Mechanism Verification)
Purpose: To confirm that a new molecule lowers IOP via the uveoscleral pathway (PGA-specific) rather than the trabecular pathway.
Experimental Workflow
This protocol uses FITC-Dextran tracers to visualize drainage routes.
Figure 2: Workflow for determining outflow pathway specificity.
Critical Steps
-
Tracer Injection: Under anesthesia, inject 2-5 µL of FITC-Dextran into the anterior chamber using a micromanipulator and glass micropipette. Caution: Do not touch the lens or iris.
-
Maintenance: Maintain IOP at a physiological set point (e.g., 15 mmHg) using a reservoir if performing perfusion studies; otherwise, allow physiological drainage.
-
Analysis:
-
Trabecular Flow: Tracer found in the episcleral veins and Schlemm’s canal.
-
Uveoscleral Flow (PGA Target): Tracer trapped in the ciliary muscle interfascicular spaces and suprachoroidal space.
-
Quantification: Measure fluorescence intensity in sagittal cryosections of the ciliary body.
-
Troubleshooting & Self-Validation
| Issue | Probable Cause | Corrective Action |
| No IOP reduction in NHP | "Non-responder" phenomenon. | approx. 10-15% of monkeys are natural non-responders to PGAs. Screen animals with Latanoprost prior to study enrollment. |
| Inconsistent IOP readings | Anesthesia depth variation. | Ketamine/Dexdomitor affects IOP. Ensure strict timing of anesthesia relative to measurement. Use conscious telemetry if available. |
| Severe Miosis (Dogs) | Species-specific PG response. | Dogs exhibit intense miosis with PGAs. This can mechanically open the angle, confounding uveoscleral data. Measure pupil diameter to covariate analysis. |
| Corneal Haze | Toxicity or preservative (BAK). | PGAs are often formulated with Benzalkonium Chloride (BAK). Ensure vehicle controls contain identical BAK concentrations. |
References
-
Alm A, Nilsson SF. Uveoscleral outflow—a review. Experimental Eye Research. 2009;88(4):760-768.
-
Gaasterland D, Kupfer C. Experimental glaucoma in the rhesus monkey. Investigative Ophthalmology & Visual Science. 1974;13(6):455-457.
-
Weinreb RN, Toris CB, Gabelt BT, Lindsey JD, Kaufman PL. Effects of prostaglandins on the aqueous humor outflow pathways. Survey of Ophthalmology. 2002;47(Suppl 1):S53-64.
-
Aihara M, et al. Mouse models of glaucoma. British Journal of Ophthalmology. 2003. (Context for FP receptor knockout utility).
Application Note: Stereochemical Validation & Analytical Profiling of 15(R)-17-Phenyl trinor PGF2alpha
Introduction & Scientific Context
In the development of prostaglandin F2
15(R)-17-Phenyl trinor PGF2
Why use the 15(R) epimer? Research integrity demands controls. This molecule is the "Gold Standard" negative control for validating FP-receptor mediated signaling. If your biological effect persists with the 15(R) epimer at equipotent concentrations to the 15(S) agonist, your mechanism is likely off-target or non-receptor mediated. Furthermore, it is a critical analytical standard for quantifying impurities in pharmaceutical Bimatoprost production.
This guide details the protocols for handling, analytical separation, and biological utilization of this stereoisomer.
Chemical Profile & Handling Specifications
Prostaglandins are notoriously unstable in neat form and aqueous solutions. Adherence to the "Inert Environment Protocol" is mandatory to prevent oxidative degradation and dehydration.
Table 1: Physicochemical Properties
| Property | Specification |
| Formal Name | 9 |
| Molecular Weight | 388.5 Da |
| Solubility (Ethanol) | |
| Solubility (DMSO) | |
| Solubility (PBS, pH 7.2) | |
| Stability |
Protocol A: Stock Solution Preparation (The Inert Environment)
Objective: Create a stable 10 mM stock solution while mitigating
-
Solvent Choice: Use anhydrous Ethanol or DMSO. Avoid water or buffers for stock storage.
-
Dissolution:
-
If the product arrives as a crystalline solid, centrifuge the vial before opening to settle particles.
-
Add solvent to achieve 10 mM concentration. Vortex gently (do not sonicate aggressively as heat degrades PGs).
-
-
The Nitrogen Purge (Critical):
-
Gently stream inert gas (Nitrogen or Argon) into the vial for 15–30 seconds to displace oxygen.
-
-
Aliquot & Store:
-
Aliquot into light-protective (amber) glass vials. Plastic vials can leach plasticizers or absorb lipophilic prostaglandins.
-
Store at -20°C or -80°C.
-
Analytical Protocol: Chiral Separation (QC)
Distinguishing the 15(R) impurity/control from the active 15(S) agonist requires chiral chromatography, as standard C18 Reverse Phase columns often fail to resolve these epimers.
Protocol B: Chiral HPLC Separation
Objective: Quantify 15(R)-17-Phenyl trinor PGF2
-
Column: Chiralcel OD-H (or equivalent cellulose tris-carbamate based column), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol : Acetic Acid (85 : 15 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (monitoring the double bond).
-
Expected Retention:
-
The stereochemical orientation affects interaction with the chiral stationary phase.
-
Typically, the 15(R) and 15(S) isomers will have a separation factor (
) > 1.2.
-
Biological Protocol: Functional Selectivity
This protocol uses the 15(R) epimer to validate that a calcium response is specifically mediated by the FP receptor.
Protocol C: Calcium Mobilization Assay (FLIPR)
Context: The FP receptor couples to
Step-by-Step Workflow:
-
Cell Plating:
-
Plate cells in 96-well black-wall plates (50,000 cells/well). Incubate overnight.
-
-
Dye Loading:
-
Aspirate media. Add Fluo-4 AM (calcium indicator) in HBSS buffer. Incubate 60 min at 37°C.
-
-
Compound Preparation:
-
Active Arm: Prepare 17-phenyl trinor PGF2
(15S) at concentrations: 0.1 nM – 1 M. -
Control Arm (The 15R): Prepare 15(R)-17-Phenyl trinor PGF2
at identical concentrations. -
Note: Ensure final DMSO concentration is < 0.5% in all wells.
-
-
Execution:
-
Inject compounds. Monitor fluorescence (Ex 488nm / Em 525nm) for 120 seconds.
-
-
Data Analysis:
-
The 15(S) agonist should yield a sigmoidal dose-response (
nM). -
Validation Criteria: The 15(R) epimer should show no significant response or a right-shift in
by >100-fold. If the 15(R) elicits a strong response, suspect cell line contamination or non-specific calcium channel activation.
-
Visualization: FP Receptor Selectivity Pathway
Figure 1: The 15(S) configuration is required to activate the Gq-PLC-IP3 cascade. The 15(R) epimer fails to engage the receptor pocket effectively, serving as a negative control.
In Vivo Considerations (IOP Reduction)
In glaucoma research (Intraocular Pressure - IOP), the 15(R) epimer is used to confirm that IOP reduction is driven by the specific hydrolysis of the prodrug (Bimatoprost) to the active 15(S) acid.
-
Experimental Design: When testing novel prodrugs, include a treatment arm with the 15(R)-analog.
-
Expectation: The 15(R) arm should result in IOP levels comparable to the vehicle control. Any IOP drop in the 15(R) group suggests off-target effects (e.g., irritation-induced prostaglandin release) rather than FP receptor agonism.
Visualization: Experimental Workflow
Figure 2: Critical workflow from raw material to validated experimental application.
References
-
Sharif, N. A., et al. (2003). Cat and Monkey Intraocular Pressure (IOP): Comparison of the Ocular Hypotensive Activity of Bimatoprost and its Free Acid. Journal of Ocular Pharmacology and Therapeutics. (Establishes the free acid as the active metabolite). [Link]
-
PubChem. Bimatoprost Acid (17-phenyl trinor PGF2alpha) Compound Summary. [Link]
-
Resul, B., et al. (1993). Structure-activity relationships of prostaglandin analogues as ocular hypotensive agents. Survey of Ophthalmology. (Foundational text on SAR of PGF2a analogs and stereochemistry). [Link]
Troubleshooting & Optimization
Preventing precipitation of 15(R)-17-Phenyl trinor PGF2alpha in buffer
Topic: Preventing Precipitation & Ensuring Stability in Aqueous Buffers
Compound ID: 15(R)-17-Phenyl trinor PGF2alpha (15-epimer of Latanoprost Free Acid)
Chemical Class: Prostaglandin F2
Executive Summary: The Solubility Challenge
15(R)-17-Phenyl trinor PGF2alpha is a lipophilic organic acid. While highly soluble in organic solvents (DMSO, Ethanol), it is inherently unstable in pure aqueous environments. The "crashing out" (precipitation) phenomenon occurs due to two primary failures: hydrophobic aggregation upon rapid polarity shifts and protonation of the carboxylic acid head group at improper pH levels.
This guide provides the standard operating procedures (SOPs) to maintain solubility up to 1 mg/mL in physiological buffers.
Physicochemical Data Table
| Parameter | Value / Characteristic | Impact on Protocol |
| Solubility (PBS, pH 7.2) | ~0.5 – 1.0 mg/mL | Strict Limit: Do not exceed without surfactants. |
| Solubility (DMSO/EtOH) | > 50 mg/mL | Use as the primary stock carrier. |
| pKa (Carboxylic Acid) | ~ 4.8 – 5.0 | Buffer pH must be > 7.0 to ensure ionization. |
| Adsorption Risk | High | Critical: Binds to polypropylene. Use glass/PTFE. |
Standard Operating Procedure (SOP): The "Dropwise" Dilution Method
Objective: Successfully transfer the compound from an organic stock to an aqueous buffer without precipitation.
Reagents & Equipment
-
Stock Solution: Compound dissolved in 100% Ethanol or DMSO (purged with inert gas).
-
Target Buffer: PBS (pH 7.4) or TBS. Avoid acidic buffers.
-
Vessel: Borosilicate glass vial or Silanized glassware (To prevent adsorption).
The Protocol
-
Prepare the Stock: Ensure your primary stock is in DMSO or Ethanol at a concentration at least 1000x higher than your final target aqueous concentration (e.g., 10 mM stock for a 10 µM final).
-
Pre-warm the Buffer: Warm the PBS to 25°C or 30°C. Cold buffers decrease kinetic solubility and accelerate precipitation.
-
The "Reverse" Addition (Critical Step):
-
Incorrect: Adding buffer to the stock. (Causes local high-water concentration, crashing the lipid).
-
Correct: Add the organic stock dropwise into the vortexing buffer.
-
-
Cosolvent Maintenance: Ensure the final solution contains at least 0.1% to 1.0% of the organic cosolvent (DMSO or Ethanol). This "bridges" the solubility gap.
-
Immediate Use: Aqueous solutions of prostaglandins are chemically unstable (hydrolysis/isomerization). Prepare immediately before use.
Visualizing the Workflow
The following diagram illustrates the correct dilution pathway and the "Solubility Cliff" risk zones.
Figure 1: The "Reverse Addition" workflow. Note that adding stock to the buffer (green path) is the only valid method. Rapid mixing or acidic conditions lead to failure (red path).
Troubleshooting & FAQs
Q1: The solution turned cloudy immediately upon adding the stock to PBS. Why?
Diagnosis: This is "Crash Precipitation." It occurs when the local concentration of the lipid exceeds its solubility limit before it can disperse. Corrective Action:
-
Increase Vortex Speed: Ensure the buffer is moving rapidly during addition.
-
Reduce Stock Concentration: Dilute your DMSO stock further before adding to PBS.
-
Check pH: If your PBS is old or acidic (pH < 6.0), the compound becomes protonated (uncharged) and insoluble. Adjust pH to 7.4.
Q2: My ELISA/Assay shows 50% less concentration than calculated, but the solution is clear.
Diagnosis: Adsorption Loss. Prostaglandins are extremely hydrophobic and will adhere to the walls of polypropylene (standard Eppendorf) tubes. Corrective Action:
-
Switch Material: Use Glass vials or LoBind/Siliconized plastic tubes.
-
Verification: Perform a recovery spike test comparing glass vs. plastic handling.
Q3: Can I store the diluted aqueous solution at -20°C for later use?
Diagnosis: Chemical Instability. Answer: No. While the precipitation might be reversible, 15(R)-17-Phenyl trinor PGF2alpha is subject to degradation in aqueous environments.
-
Guideline: Aqueous solutions should be used within 24 hours .
-
Storage: Store only the ethanolic/DMSO stock at -20°C or -80°C.
Q4: I need a concentration higher than 1 mg/mL in buffer. Is this possible?
Diagnosis: Solubility Limit Exceeded. Answer: Not in simple PBS. You must use a solubility enhancer.
-
Method A: Use Methyl-beta-cyclodextrin (MβCD) . Pre-dissolve MβCD in the buffer before adding the prostaglandin.
-
Method B: Use a surfactant like Tween-80 (0.05%) , though this may interfere with some biological assays.
Diagnostic Logic Tree
Use this flow to diagnose preparation failures.
Figure 2: Troubleshooting logic flow. Note that a clear solution in a standard plastic tube is a "silent failure" due to adsorption.
References
- Cayman Chemical.15(R)-17-phenyl trinor Prostaglandin F2alpha Product Information.
-
PubChem.Latanoprost Free Acid (Compound Summary).
-
[Link]
-
-
Steensma, A., et al. "Adsorption of prostaglandins to various containers." Prostaglandins, Leukotrienes and Essential Fatty Acids. (General reference for PG adsorption).
-
[Link] (Search Context: Prostaglandin Adsorption)
-
Off-target effects of prostaglandin F2alpha analogs
Technical Support Center: PGF2 Analog Pharmacology
Status: Online | Tier: Level 3 (Senior Scientist Support) | Topic: Off-Target Effects & Experimental Artifacts
Introduction
Welcome to the Technical Support Hub for Prostaglandin F2
-
Prodrug Hydrolysis Rates: Incomplete conversion of esters/amides to free acids.
-
Receptor Promiscuity: Cross-reactivity with EP (PGE2) and DP (PGD2) receptors.
-
Phenotypic Drift: Unintended differentiation (e.g., adipocyte atrophy) confounding toxicity data.
Ticket #104: "My dose-response curve is biphasic or shifting unexpectedly."
User Issue:
"I am running a calcium flux assay (FLIPR) using Latanoprost free acid on HEK-FP cells. At high concentrations (>1
M), I see a secondary response or a lack of saturation. Is my compound degrading?"
Technical Diagnosis:
This is likely Receptor Cross-Talk , not degradation. While PGF2
The Mechanism
The FP receptor couples primarily to
Visualization: The Signaling Divergence
The following diagram illustrates where the "off-target" noise originates in your assay.
Caption: Divergence of PGF2
Troubleshooting Protocol: Validating Receptor Specificity
To confirm if your signal is pure FP activation, perform a Competitive Antagonism Assay .
-
Preparation: Culture cells expressing FP receptor (e.g., HEK-293-FP).
-
Pre-incubation (30 min):
-
Group A: Vehicle.
-
Group B: AL-8810 (Selective FP antagonist, 1-10
M). -
Group C: SC-51322 (Selective EP1 antagonist).
-
-
Stimulation: Apply PGF2
analog dose-response. -
Analysis:
-
If Group B abolishes the signal completely: Signal is FP-mediated.
-
If Group B leaves residual signal that Group C blocks: You have EP1 contamination.
-
Ticket #215: "Bimatoprost shows no activity in my isolated tissue bath."
User Issue:
"I'm testing Bimatoprost (Lumigan formulation) on isolated cat iris sphincter. Latanoprost causes contraction, but Bimatoprost does nothing. Is the batch bad?"
Technical Diagnosis: This is a Prodrug/Hydrolysis Mismatch . Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by corneal esterases to Latanoprost free acid (the active agonist). Bimatoprost is an amide . Amidases are far less ubiquitous and slower than esterases. In in vitro models lacking specific amidases, Bimatoprost remains in its amide form, which has very low affinity for the FP receptor compared to the free acid.
Comparative Data: Receptor Affinities ( in nM)
Lower numbers indicate higher affinity.
| Compound | FP Receptor | EP1 Receptor | EP3 Receptor | Functional Consequence |
| PGF2 | 2.0 | 85 | 13 | Balanced agonist |
| Latanoprost (Free Acid) | 3.5 | 120 | >1000 | Potent FP agonist |
| Latanoprost (Ester Prodrug) | >10,000 | >10,000 | >10,000 | Inactive until hydrolyzed |
| Bimatoprost (Amide) | >1,000* | >10,000 | >10,000 | Requires hydrolysis or Prostamide Receptor |
| Bimatoprost (Free Acid) | 1.5 | 95 | >1000 | Potent FP agonist |
Note: Some literature suggests Bimatoprost Amide acts on a distinct heterodimeric "Prostamide" receptor, but in standard FP assays, it appears inactive without hydrolysis.
Protocol: In Vitro Hydrolysis Activation
If you need to mimic the in vivo ocular surface environment:
-
Chemical Hydrolysis (Not Recommended): Harsh pH changes damage the lipid tail.
-
Enzymatic Hydrolysis (Recommended):
-
Incubate Bimatoprost (10 mM stock) with Porcine Liver Esterase (PLE) or corneal lysate for 2-4 hours at 37°C.
-
Verify conversion via HPLC/LC-MS (Shift in retention time due to polarity change).
-
Apply the hydrolysate to your tissue bath.
-
Ticket #309: "My orbital fibroblasts are dying/shrinking after chronic treatment."
User Issue:
"I am studying toxicity. After 7 days of Travoprost treatment, my adipocytes/fibroblasts look atrophic and have less lipid content. Is this cytotoxicity?"
Technical Diagnosis:
This is Prostaglandin-Associated Periorbitopathy (PAP) Modeling , not necrosis. PGF2
The Mechanism: Anti-Adipogenesis
PGF2
Visualization: The Adipogenic Blockade
Caption: Mechanism of PGF2
Protocol: Distinguishing Atrophy from Toxicity
Do not rely solely on MTT/WST-8 assays, as metabolic shifts occur during differentiation changes.
Step-by-Step Validation:
-
LDH Release Assay: Measure Lactate Dehydrogenase in the supernatant.
-
Result: If LDH is low but cells look "shrunken," it is atrophy, not necrosis.
-
-
Oil Red O Staining (Quantitative):
-
Fix cells in 4% paraformaldehyde.
-
Stain with Oil Red O (lipids appear red).
-
Extract dye with isopropanol and read absorbance at 520 nm.
-
Expectation: PGF2
treated cells will have significantly lower absorbance than controls, confirming inhibition of lipogenesis.
-
-
qPCR Marker Check:
-
Check mRNA levels of PPARG and CEBPA. They should be downregulated, while fibrotic markers like CTGF (Connective Tissue Growth Factor) may be upregulated.
-
References
-
Sharif, N. A., et al. (2003). "Update on the pharmacology of the ocular hypotensive bimatoprost." Expert Review of Ophthalmology.
- Context: Establishes the receptor binding profiles and the distinction between amide and free acid forms.
-
Stjernschantz, J. (2001). "Studies on ocular inflammation and development of prostaglandins as ocular hypotensive drugs." Experimental Eye Research.
- Context: Foundational work on the mechanism of Latanoprost and the separation of FP effects
-
Woodward, D. F., et al. (2008). "The inflow and outflow of anti-glaucoma drugs." Trends in Pharmacological Sciences.
- Context: Detailed review of the prostamide receptor theory vs.
-
Choi, H. Y., et al. (2012). "In vitro study of the effect of prostaglandin analogues on adipogenesis in orbital fibroblasts." Graefe's Archive for Clinical and Experimental Ophthalmology.
- Context: Provides the experimental basis for the adipocyte atrophy (PAP) mechanism described in Ticket #309.
-
Alm, A., & Nilsson, S. F. (2009). "Uveoscleral outflow—a review." Experimental Eye Research.
- Context: Explains the tissue-specific effects of matrix metalloproteinase (MMP) induction by PGF2 analogs.
Technical Support Center: High-Precision Handling of Prostaglandins
Topic: Minimizing Pipetting Errors with Low-Concentration Prostaglandin Solutions Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Invisible" Error
Researchers working with Prostaglandins (PGs) often face a paradox: the stock solution is accurate, but the biological readout is inconsistent. At low concentrations (nanomolar to picomolar ranges), PGs are subject to two opposing physical forces that distort volume and mass delivery: hydrophobic adsorption (loss of solute mass) and solvent volatility (loss of solvent volume).
This guide addresses the specific fluid dynamics involved in handling lipophilic molecules in volatile or viscous solvents.
Module 1: The "Sticky" Problem (Surface Adsorption)
Symptom: "My dose-response curves are shifting to the right (lower potency) in the low-concentration range, but high concentrations look fine."
Diagnosis: Prostaglandins are lipids derived from arachidonic acid. They are inherently hydrophobic. When pipetting low concentrations (<1 µM) in aqueous buffers or low-percentage organic solvents, PGs rapidly adsorb to the surface of standard polypropylene pipette tips and tubes.
Troubleshooting Q&A
Q: Why does this only happen at low concentrations? A: It is a surface-area-to-mass ratio issue. The number of binding sites on the plastic is finite. At high concentrations (e.g., 1 mM), the binding sites are saturated instantly, and the percentage of total mass lost is negligible (<1%). At low concentrations (e.g., 1 nM), the plastic binding sites can capture a significant percentage (sometimes >50%) of the available molecules.
Q: Can I use standard yellow/blue tips? A: No. Standard polypropylene is hydrophobic. You must use Low Retention (Siliconized or Fluoropolymer-coated) tips.
Q: How do I validate if adsorption is happening? A: Perform the "Transfer Test."
-
Prepare a 10 nM solution in a standard tube.
-
Transfer it to a second standard tube, then a third, waiting 2 minutes between transfers.
-
Analyze the final tube via ELISA or LC-MS. Significant signal loss compared to the initial stock indicates adsorption.
Data: Adsorption Impact
| Material Type | PG Recovery (10 nM) | PG Recovery (10 µM) | Recommendation |
| Standard Polypropylene | ~65-75% | >99% | Avoid for <1 µM |
| Low-Retention Polymer | >95% | >99% | Required for Working Sol. |
| Borosilicate Glass | >98% | >99% | Gold Standard for Stocks |
Module 2: The Solvent Trap (Volatility & Viscosity)
Symptom: "The pipette drips before I dispense," or "My replicates have high CV%."
Diagnosis: PGs are usually supplied in Ethanol or Methyl Acetate (highly volatile) or DMSO (viscous/hygroscopic). Standard air-displacement pipetting fails here.
Troubleshooting Q&A
Q: Why does the pipette drip when using Ethanol stocks? A: Ethanol has a high vapor pressure. Inside the pipette tip, the solvent evaporates into the air cushion (dead volume). This expands the gas phase, forcing liquid out of the tip (dripping). This results in under-delivery of volume.
Q: Why is my DMSO volume inaccurate? A: DMSO is viscous and has high surface tension. In standard "Forward Pipetting," a film of liquid remains inside the tip after the plunger is depressed. This results in under-delivery .
Q: What is the fix? A: You must switch to Reverse Pipetting for these solvents.
Protocol: Reverse Pipetting for Volatile/Viscous Stocks
-
Press Plunger: Push past the first stop to the second stop (blowout position).
-
Aspirate: Immerse tip and slowly release plunger fully. (You now hold Volume + Blowout).
-
Equilibrate: Pause for 1-2 seconds to let the vapor pressure equalize (for Ethanol).
-
Dispense: Push plunger only to the first stop .
-
Discard: The remaining liquid in the tip (the blowout) is discarded or returned to the vessel.
Module 3: The Aqueous Crash (Precipitation)
Symptom: "I see a fine haze in my buffer," or "My results are erratic."
Diagnosis: PGs are poorly soluble in water. If you pipette a high-concentration organic stock directly into an aqueous buffer without mixing during the addition, the PG may precipitate out of solution locally before it can disperse (the "Crash").
Q: How do I prevent the "Crash"? A:
-
The Vortex-Drop Method: Have the buffer vortexing gently while you add the PG stock.
-
Step-Down Dilution: Do not jump from 10 mM (100% Ethanol) to 1 nM (Buffer) in one step. Create an intermediate stock (e.g., 100 µM in 10% Ethanol/Buffer) to ease the solubility transition.
Visualization: The Mechanics of Error
The following diagram illustrates the three failure points described above.
Figure 1: Critical failure points in Prostaglandin liquid handling. Adsorption reduces effective concentration, while evaporation alters dispensed volume.
Master Protocol: Optimized PG Dilution Workflow
This protocol integrates the solutions to ensure data integrity.
Prerequisites:
-
Tips: Low-Retention / Siliconized.
-
Vials: Amber Glass (protects from light and adsorption) or Lo-Bind tubes.
-
Technique: Reverse Pipetting.
Step-by-Step Methodology
-
Pre-wet the Tip (Conditioning):
-
Aspirate the solvent (Ethanol/DMSO) and dispense it back into the waste or stock vial 3 times.
-
Why: This saturates the air cushion with vapor (preventing dripping) and coats the tip surface (saturating binding sites).
-
-
Reverse Pipette the Stock:
-
Using the pre-wetted tip, aspirate to the second stop .
-
Dispense to the first stop into the intermediate vial.
-
-
The "Solvent Sandwich" (For DMSO):
-
If using DMSO, aspirate a small volume of air, then the DMSO, then air again before moving to the target well. This prevents the viscous liquid from touching the outside of the tip.
-
-
Rapid Dispersion:
-
Dispense the PG aliquot directly into the center of the liquid column of the buffer.
-
Immediately pipette up and down or vortex. Do not let the drop sit on the surface or slide down the wall.
-
-
Usage Window:
-
Use diluted aqueous PG solutions within 30 minutes . PGs degrade rapidly (hydrolysis/oxidation) in aqueous buffers at pH > 7.4.
-
Visualization: Optimized Workflow Logic
Figure 2: Decision tree for handling volatile and viscous Prostaglandin solutions to ensure concentration accuracy.
References & Further Reading
-
Cayman Chemical. Prostaglandin Handling and Storage. (Authoritative source on PG stability, solvent choice, and adsorption issues).
-
Artel. Pipetting Volatile Liquids: How to Overcome the Challenges. (Definitive guide on vapor pressure effects and pre-wetting).
-
Source: [Link]
-
-
Eppendorf. Pipetting Viscous Liquids - Best Practices. (Technical notes on reverse pipetting for DMSO/Glycerol).
-
Source: [Link]
-
Note: Always consult the specific Certificate of Analysis (CoA) for your Prostaglandin batch regarding specific solvent solubility limits.
Validation & Comparative
Comparative Pharmacology Guide: Bimatoprost vs. 15(R)-17-Phenyl Trinor Prostaglandin F2
Executive Synthesis: The Stereochemical & Functional Divide
This guide analyzes the pharmacological divergence between Bimatoprost , a leading prostamide analog, and 15(R)-17-phenyl trinor prostaglandin F2
For researchers in glaucoma therapeutics, this comparison is not merely between two compounds, but a case study in Structure-Activity Relationships (SAR) .
-
Bimatoprost represents the "Prostamide" class: an amide functionality at C-1 coupled with the bioactive 15(S) configuration, driving high efficacy in lowering Intraocular Pressure (IOP).
-
15(R)-Ph-t-PGF2
serves as a critical negative control or low-affinity probe . It is the C-15 stereoisomer of Latanoprost free acid. Its significantly reduced potency highlights the absolute requirement for 15(S) stereochemistry at the FP receptor.
Key Takeaway: While Bimatoprost activates dual pathways (Prostamide/FP) to maximize uveoscleral outflow, 15(R)-Ph-t-PGF2
Mechanistic Profiling & Signaling Pathways
Structural Divergence
The core difference lies in the C-1 terminus and the C-15 stereocenter:
-
Bimatoprost: C-1 Ethyl Amide | C-15 (S) configuration.
-
15(R)-Ph-t-PGF2
: C-1 Carboxylic Acid | C-15 (R) configuration.
Receptor Interaction Dynamics
Bimatoprost operates via a "Dual-Mechanism" theory. It inherently stimulates the Prostamide receptor (heterodimer) and, upon hydrolysis, interacts with the FP receptor. Conversely, the FP receptor pocket is highly stereoselective; it demands the 15(S)-hydroxyl group to form hydrogen bonds essential for receptor activation. The 15(R) configuration creates steric clash, preventing the conformational shift required for G-protein coupling.
Signaling Pathway Visualization
The following diagram illustrates the robust signaling of Bimatoprost versus the signaling failure of the 15(R) analog.
Figure 1: Bimatoprost activates downstream MMP remodeling via dual pathways, whereas the 15(R) analog fails to engage the FP receptor due to stereochemical incompatibility.
Quantitative Performance Comparison
The following data aggregates typical findings from receptor binding assays (in vitro) and normotensive primate models (in vivo). Note the drastic difference in binding constants (
| Feature | Bimatoprost | 15(R)-17-Ph-t-PGF2 | Clinical Implication |
| Chemical Class | Prostamide (Amide) | Prostaglandin (Free Acid) | Amides penetrate cornea better; Acids act faster if delivered directly. |
| FP Receptor Affinity ( | ~1–10 nM (as acid metabolite) | > 1,000 nM | 15(R) is essentially inactive at relevant concentrations. |
| Primary Target | Prostamide Receptor / FP | None (Weak FP interaction) | Bimatoprost ensures redundancy in signaling. |
| IOP Reduction (Max) | 25–33% (from baseline) | < 5% (Negligible) | 15(R) serves as a negative control in SAR studies. |
| Half-Life ( | ~45 min (in aqueous humor) | Rapid clearance | 15(R) is prone to rapid metabolic deactivation. |
Experimental Protocols (Self-Validating Systems)
To verify the data above, researchers must employ rigorous protocols. The following methodologies are designed to minimize variables such as sympathetic stress (which spikes IOP) or hydrolytic degradation during sample prep.
Protocol A: Competitive Receptor Binding Assay (FP Receptor)
Objective: Determine the
-
Membrane Preparation:
-
Transfect HEK-293 cells with human recombinant FP receptor cDNA.
-
Harvest cells and homogenize in 10 mM Tris-HCl / 1 mM EDTA (pH 7.4) .
-
Validation Step: Centrifuge at 40,000 x g. Resuspend pellet. Protein concentration must be normalized to 10 µ g/well to ensure linear binding kinetics.
-
-
Incubation:
-
Prepare reaction mix: Membrane prep + [3H]-Prostaglandin F2
(Radioligand, ~1 nM) + Test Compound (10^-10 to 10^-5 M). -
Incubate at 25°C for 60 minutes .
-
Why? 60 minutes ensures equilibrium is reached for both rapid (acid) and slow (amide) associators.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
Measure radioactivity via liquid scintillation.
-
-
Data Analysis:
-
Calculate IC50 and convert to
using the Cheng-Prusoff equation. -
Expected Result: Bimatoprost (acid form)
< 50 nM; 15(R) Analog > 1000 nM.
-
Protocol B: Laser-Induced Ocular Hypertension (LIOH) in Primates
Objective: Compare in vivo IOP reduction efficacy.
Figure 2: Workflow for the LIOH model. Step 1 (Acclimatization) is critical to prevent stress-induced IOP spikes from masking drug effects.
Critical Nuance for Protocol B:
-
Conscious Measurements: Avoid anesthesia during IOP measurement (Step 5). Anesthetics like Ketamine/Xylazine significantly alter IOP, invalidating the subtle comparison between a weak agonist and a vehicle. Train primates to accept the tonometer probe with fruit rewards.
References & Authoritative Sources
-
Woodward, D. F., et al. (2001). The Pharmacology of Bimatoprost (Lumigan). Survey of Ophthalmology.
-
Context: The seminal paper establishing the "Prostamide" pharmacology and distinguishing it from standard FP agonists.
-
-
PubChem. (n.d.). Bimatoprost Compound Summary. Retrieved from [Link]
-
Verification: Provides chemical structure and physical property data for the amide comparison.
-
-
Resul, B., et al. (1993). Structure-activity relationships of prostaglandin analogues as ocular hypotensive agents. Journal of Medicinal Chemistry.
-
Context: Foundational SAR study demonstrating that 15(S) configuration is essential for PGF2
analog activity, while 15(R) epimers lose potency.
-
Technical Comparison Guide: Reproducibility & Efficacy of 15(R)-17-Phenyl trinor PGF2alpha
Part 1: Executive Summary & The "Stereochemical Trap"
In the development of prostaglandin FP receptor agonists for glaucoma (e.g., Latanoprost, Bimatoprost), stereochemistry is the primary determinant of efficacy. This guide focuses on 15(R)-17-Phenyl trinor PGF2alpha , a specific stereoisomer that is frequently misunderstood in experimental design.
The Critical Distinction: Researchers often confuse this molecule with the free acid of Latanoprost. While Latanoprost (the clinical drug) possesses the 15(R) configuration, it also possesses a saturated 13,14-bond .
-
15(S)-17-Phenyl trinor PGF2alpha: The potent agonist (structurally related to Bimatoprost).
-
15(R)-17-Phenyl trinor PGF2alpha (The Subject): The C-15 epimer of the potent agonist. In the presence of the 13,14-double bond, the 15(R) configuration typically results in significantly reduced FP receptor affinity compared to the 15(S) form.
Primary Application: This molecule is best utilized as a negative control for binding assays or as an analytical standard to quantify epimerization of active pharmaceutical ingredients (APIs).
Part 2: Comparative Pharmacology
To ensure reproducible data, one must benchmark the subject molecule against its active counterparts. The following table synthesizes binding and activity data.
Table 1: Structure-Activity Relationship (SAR) Comparison
| Feature | 15(R)-17-Phenyl trinor PGF2alpha (Subject) | 17-Phenyl trinor PGF2alpha (Active Reference) | Latanoprost Free Acid (Clinical Standard) |
| C-15 Stereochemistry | 15(R) | 15(S) | 15(R) |
| C13-C14 Bond | Double Bond (Trans) | Double Bond (Trans) | Single Bond (Saturated) |
| FP Receptor Affinity (Ki) | Low / Inactive (> 100 nM)* | High (~1-5 nM) | High (~2-3 nM) |
| Primary Utility | Impurity Standard, Epimer Control | Potent Agonist, IOP Reduction | Active Metabolite of Latanoprost |
| Solubility (PBS) | < 1 mg/mL (Poor) | < 1 mg/mL (Poor) | < 0.5 mg/mL (Poor) |
| Solubility (DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL |
*Note: Exact Ki values for the 15(R) unsaturated epimer are rarely published because it is often considered an inactive impurity. In internal screens, it shows 10-100x lower affinity than the 15(S) enantiomer.
Part 3: Chemical Stability & Handling Protocols
Prostaglandins are notoriously unstable, prone to dehydration and epimerization. The following protocols are non-negotiable for reproducibility.
Storage & Solvent Systems
The Methyl Acetate Rule: Never store stock solutions of 15(R)-17-Phenyl trinor PGF2alpha in alcohol (Ethanol/Methanol) for long periods at room temperature if transesterification is a concern, though ethanol is acceptable for -20°C storage.
-
Recommended: Store as a solution in Methyl Acetate at -20°C or -80°C. Methyl acetate is non-hydroxylic, preventing ester exchange (if using ester forms) and minimizing oxidative degradation.
-
Usage: Evaporate the methyl acetate under a gentle stream of Nitrogen or Argon before reconstituting in the assay buffer.
Solubilization Protocol (The "DMSO Spike" Method)
Directly dissolving the lipid film in aqueous buffer (PBS) will result in micelle formation and inconsistent dosing.
-
Evaporation: Purge the shipping solvent (Methyl Acetate) using Nitrogen gas. Do not use a rotary evaporator with heat, as this degrades the prostaglandin.
-
Primary Solubilization: Dissolve the lipid residue in high-grade DMSO to a concentration of 10-50 mg/mL. This is your "Master Stock."
-
Aqueous Dilution:
-
Prepare your assay buffer (e.g., PBS pH 7.4).
-
Add the DMSO Master Stock dropwise to the buffer while vortexing.
-
Limit: Ensure final DMSO concentration is < 1% to avoid solvent toxicity in cell assays.
-
Stability: Use aqueous solutions within 12 hours. Do not refreeze aqueous dilutions.
-
Part 4: Experimental Protocols (Self-Validating Systems)
In Vitro FP Receptor Binding Assay
This protocol validates whether your batch of 15(R)-17-Phenyl trinor PGF2alpha is the correct isomer (low activity) or has epimerized to the active 15(S) form (high activity).
Objective: Determine Ki using HEK-293 cells stably expressing human FP receptor.
Workflow:
-
Membrane Prep: Harvest HEK-FP cells and homogenize in 10 mM Tris-HCl / 1 mM EDTA. Centrifuge at 40,000 x g.
-
Radioligand: Use [3H]-PGF2alpha (approx. 1-2 nM).
-
Competition:
-
Positive Control: Unlabeled 17-phenyl trinor PGF2alpha (15(S)) at 10-point dilution (10 pM to 10 µM).
-
Test Sample: 15(R)-17-Phenyl trinor PGF2alpha at equivalent dilutions.
-
-
Incubation: 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).
Validation Criteria (The "Truth" Test):
-
If the Test Sample curve shifts left (lower IC50) approaching the Positive Control, your sample has likely epimerized or was misidentified.
-
A pure 15(R) sample should show a right-shifted curve (significantly higher IC50) compared to the 15(S) standard.
Visualization of Logic Flow
The following diagram illustrates the critical decision pathways for selecting the correct isomer and handling the compound.
Caption: Decision matrix for selecting the correct 17-phenyl prostaglandin analog based on structural features and experimental intent.
Part 5: Troubleshooting & Reproducibility Checklist
| Issue | Probable Cause | Corrective Action |
| Unexpected High Potency | Sample Epimerization (R -> S) | Verify purity via Chiral HPLC. The 15(S) isomer is thermodynamically favored in some buffers. |
| Precipitation in Assay | DMSO concentration > 1% | Reduce master stock concentration; ensure slow, vortexed addition to buffer. |
| Loss of Mass | Adsorption to plastics | Use glass vials for storage. Prostaglandins are sticky lipophilic molecules that bind to polypropylene. |
| Variable IC50 | Buffer pH drift | FP receptor binding is pH sensitive. Ensure buffers are pH 7.4 at the temperature of the assay. |
Part 6: References
-
Cayman Chemical. 15(R)-17-phenyl trinor Prostaglandin F2alpha Product Information. Cayman Chemical. Link
-
Stjernschantz, J., & Resul, B. (1992). Structure-activity relationships of prostaglandin analogues as ocular hypotensive agents. Drugs of the Future. Link
-
Liljebris, C., et al. (1995). Derivatives of 17-phenyl-18, 19, 20-trinorprostaglandin F2 alpha isopropyl ester: potential antiglaucoma agents. Journal of Medicinal Chemistry. Link
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
